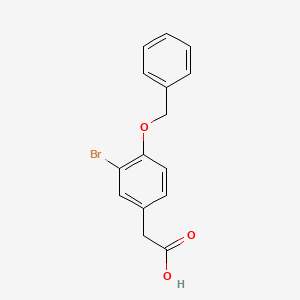

2-(3-溴-4-苯基甲氧基苯基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

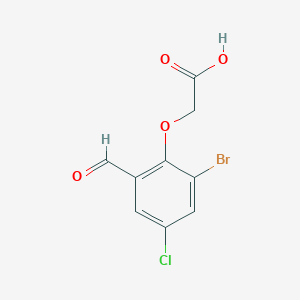

The compound 2-(3-Bromo-4-phenylmethoxyphenyl)acetic acid is a brominated aromatic compound with a methoxy and an acetic acid substituent. The molecular structure of a related compound, 2-(3-Bromo-4-methoxyphenyl)acetic acid, has been studied, showing that the methoxy group is nearly coplanar with the phenyl ring and the acetic acid substituent is significantly tilted relative to the ring. This indicates the electron-withdrawing nature of the bromine atom and the electron-donating properties of the other substituents .

Synthesis Analysis

The synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid, a closely related compound, was achieved through regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid, yielding an 84% success rate. This method demonstrates the feasibility of introducing a bromine atom into a phenyl ring with a methoxy and acetic acid substituent .

Molecular Structure Analysis

The molecular structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid reveals specific bond angles around the substituents, with the bromine atom causing a larger bond angle due to its electron-withdrawing effect. The crystal structure forms centrosymmetric dimers through strong O—H⋯O hydrogen bonding, which is a common feature in carboxylic acid derivatives .

Chemical Reactions Analysis

While the specific chemical reactions of 2-(3-Bromo-4-phenylmethoxyphenyl)acetic acid are not detailed in the provided papers, the bromination kinetics of related heterocyclic systems have been studied, showing characteristic features similar to those of benzene derivatives. This suggests that the bromine atom in the compound could potentially undergo further electrophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(3-Bromo-4-phenylmethoxyphenyl)acetic acid can be inferred from related compounds. For instance, the use of 3-Bromoacetyl-7-methoxycoumarin as a fluorescent derivatization reagent for carboxylic acids indicates that brominated carboxylic acids can be analyzed using high-performance liquid chromatography (HPLC) with fluorescence detection . Additionally, the synthesis of 1,3,4-thiadiazole derivatives from related carboxylic acids suggests potential antimicrobial activities and the ability to form stable heterocyclic systems .

科学研究应用

合成和结构分析

- 该化合物通过对4-甲氧基苯乙酸进行区域选择性溴化合成,产率为84%。分子结构显示甲氧基团几乎与苯环共面,乙酸取代基相对于环倾斜。这项研究突出了取代基的结构特性和可能的电子给予和吸引特性(Guzei, Gunderson, & Hill, 2010)。

在新化合物合成中的应用

- 使用2-(4-(4-X-苯磺酰)苯胺基)乙酸衍生物与溴苯甲醛合成了新的杂环化合物。这些化合物在细胞毒性和抗菌活性研究中显示出潜在价值(Rosca, 2020)。

天然存在和抗氧化活性

- 从海洋红藻中分离的类似溴酚类化合物表现出显著的抗氧化活性。这些发现暗示了在食品保鲜和医疗保健中的潜在应用(Li, Li, Ji, & Wang, 2007)。

反应性和酸度的比较研究

- 对卤代苯乙酸进行了比较研究,包括溴取代分子。这些研究为这些化合物的反应性、酸度和振动光谱提供了见解,这对于各种化学应用至关重要(Srivastava, Baboo, Narayana, Sarojini, & Misra, 2015)。

代谢研究

- 对与2-(3-溴-4-苯基甲氧基苯基)乙酸相关的精神活性化合物的代谢途径在各种物种中进行了研究。这些研究有助于理解不同生物体内的代谢过程和潜在的毒性效应,有助于更安全的药物设计(Carmo et al., 2005)。

振动和电子研究

- 对类似溴酚类化合物进行了详细研究,包括振动(FT-IR,FT Raman)和电子(UV-Visible,NMR)分析。这些研究深入了解了这些化合物的结构和电子性质,对材料科学和药物化学具有重要价值(Rahuman et al., 2020)。

属性

IUPAC Name |

2-(3-bromo-4-phenylmethoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO3/c16-13-8-12(9-15(17)18)6-7-14(13)19-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZFEKUVFZTZHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00409039 |

Source

|

| Record name | 2-(3-bromo-4-phenylmethoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromo-4-phenylmethoxyphenyl)acetic acid | |

CAS RN |

5884-48-0 |

Source

|

| Record name | 2-(3-bromo-4-phenylmethoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B1276062.png)